1-(1-Benzylpiperidin-4-yl)-4-[(2-fluorophenyl)methyl]piperazine
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Overview
Description
1-(1-BENZYL-4-PIPERIDYL)-4-(2-FLUOROBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(2-FLUOROBENZYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with 2-fluorobenzylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:
- Use of continuous flow reactors for efficient mixing and reaction control.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZYL-4-PIPERIDYL)-4-(2-FLUOROBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or piperidyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(2-FLUOROBENZYL)PIPERAZINE involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-BENZYL-4-PIPERIDYL)-4-(2-CHLOROBENZYL)PIPERAZINE
- 1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE
Uniqueness
1-(1-BENZYL-4-PIPERIDYL)-4-(2-FLUOROBENZYL)PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly alter its pharmacological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C23H30FN3 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C23H30FN3/c24-23-9-5-4-8-21(23)19-26-14-16-27(17-15-26)22-10-12-25(13-11-22)18-20-6-2-1-3-7-20/h1-9,22H,10-19H2 |
InChI Key |
LBZSQXOPUUBZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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